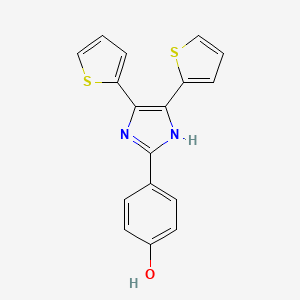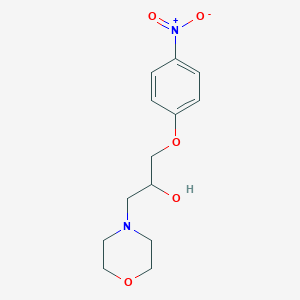![molecular formula C26H25BrN2O5 B5150580 methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate](/img/structure/B5150580.png)
methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been found to have unique properties that make it a promising candidate for further study. In
Mechanism of Action
The mechanism of action of methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate involves the inhibition of certain enzymes that are involved in cancer cell growth. Specifically, it has been found to inhibit the activity of the enzyme EGFR (epidermal growth factor receptor), which is commonly overexpressed in cancer cells. By inhibiting this enzyme, methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been found to have antioxidant properties. This could make it useful in preventing cellular damage caused by oxidative stress. Additionally, it has been found to have neuroprotective properties, which could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate in lab experiments is its potency as an inhibitor of EGFR. This makes it a useful tool for studying the role of this enzyme in cancer cell growth. Additionally, its anti-inflammatory and neuroprotective properties make it useful for studying a variety of diseases. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate. One area of focus could be on developing new cancer treatments based on this compound. Additionally, further research could be done to explore its potential in treating inflammatory and neurodegenerative diseases. Another future direction could be to investigate the potential of this compound as a lead compound for the development of new drugs with similar properties. Finally, more research could be done to optimize the synthesis method for this compound, making it easier and more cost-effective to produce in large quantities.
Synthesis Methods
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate can be synthesized using a multi-step process. The first step is the condensation of 2-aminobenzoic acid with 3,4,5-trimethoxybenzaldehyde to form 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazoline. This compound is then reacted with acetic anhydride to form methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate.
Scientific Research Applications
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate has shown potential in medical research. It has been found to be a potent inhibitor of certain enzymes that are involved in cancer cell growth. This makes it a promising candidate for the development of new cancer treatments. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in treating a variety of inflammatory diseases.
properties
IUPAC Name |
methyl 2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O5/c1-31-21-12-17(13-22(32-2)25(21)34-4)26-28-20-11-10-18(27)14-19(20)24(16-8-6-5-7-9-16)29(26)15-23(30)33-3/h5-14,24H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEISOOOHBCREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5150507.png)


![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)


![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)